molecular formula C64H111N21O18 B141876 Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine CAS No. 150942-61-3

Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine

Cat. No. B141876
M. Wt: 1462.7 g/mol
InChI Key: CDVWSHKMODSEFK-KLGRDUSOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine, commonly known as SLRSLARLALNR, is a peptide that has been extensively studied for its potential use in various scientific research applications. This peptide is composed of 14 amino acids and is known to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of SLRSLARLALNR is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells. Once bound, the peptide can activate various signaling pathways within the cell, leading to the observed biochemical and physiological effects.

Biochemical And Physiological Effects

SLRSLARLALNR has been shown to have a wide range of biochemical and physiological effects, including promoting wound healing, inducing apoptosis in cancer cells, protecting neurons from oxidative stress, and enhancing the migration of cells to the wound site.

Advantages And Limitations For Lab Experiments

One advantage of using SLRSLARLALNR in lab experiments is its ability to promote wound healing and enhance cell migration, making it a useful tool for studying cell migration and tissue repair. However, one limitation of using SLRSLARLALNR is its complex structure, which can make it difficult to synthesize and purify.

Future Directions

There are several future directions for research on SLRSLARLALNR, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential use in other scientific research applications. Additionally, the development of new analogs of SLRSLARLALNR with improved properties and efficacy is an area of ongoing research.

Synthesis Methods

The synthesis of SLRSLARLALNR can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid to which subsequent amino acids are added in a stepwise manner. Liquid-phase peptide synthesis involves the use of a solution-phase reaction to assemble the peptide chain.

Scientific Research Applications

SLRSLARLALNR has been studied for its potential use in various scientific research applications, including wound healing, cancer therapy, and neuroprotection. Studies have shown that this peptide can promote wound healing by stimulating the growth of new blood vessels and enhancing the migration of cells to the wound site. Additionally, SLRSLARLALNR has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

properties

CAS RN

150942-61-3

Product Name

Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine

Molecular Formula

C64H111N21O18

Molecular Weight

1462.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C64H111N21O18/c1-31(2)24-43(56(96)74-35(8)51(91)80-47(28-49(67)89)60(100)78-41(15-12-22-72-63(68)69)54(94)83-44(25-32(3)4)57(97)76-36(9)62(102)103)82-53(93)40(14-10-11-21-65)77-50(90)34(7)75-58(98)46(27-37-17-19-38(88)20-18-37)84-55(95)42(16-13-23-73-64(70)71)79-61(101)48(30-87)85-59(99)45(26-33(5)6)81-52(92)39(66)29-86/h17-20,31-36,39-48,86-88H,10-16,21-30,65-66H2,1-9H3,(H2,67,89)(H,74,96)(H,75,98)(H,76,97)(H,77,90)(H,78,100)(H,79,101)(H,80,91)(H,81,92)(H,82,93)(H,83,94)(H,84,95)(H,85,99)(H,102,103)(H4,68,69,72)(H4,70,71,73)/t34-,35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

CDVWSHKMODSEFK-KLGRDUSOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Other CAS RN

150942-61-3

sequence

SLSRYAKLANRLA

synonyms

Ser-Leu-Ser-Arg-Tyr-Ala-Lys-Leu-Ala-Asn-Arg-Leu-Ala
seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine
SLSRYAKLANRLA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.